molecular formula C15H15N3O3 B10763123 Verazidum

Verazidum

Cat. No.: B10763123
M. Wt: 285.30 g/mol
InChI Key: HPXIKMBHOXLFOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verazidum involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridinium chloride with 3-m-amidinophenyl-2-triazeno . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically formulated as a powder for injectable solutions, which is then packaged in sachets for distribution .

Chemical Reactions Analysis

Types of Reactions

Verazidum undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of trypanocidal activity.

    Reduction: Reduction reactions can modify the phenanthridium ring structure, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly on the phenyl and ethyl groups, can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential use in treating different strains of Trypanosoma .

Scientific Research Applications

Verazidum has a wide range of scientific research applications, including:

Mechanism of Action

Verazidum exerts its trypanocidal effects by interfering with the DNA synthesis of Trypanosoma parasites. It binds to the DNA of the parasites, causing strand breaks and inhibiting replication. This leads to the death of the parasites and the resolution of the infection. The molecular targets of this compound include the topoisomerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Diminazene: Another trypanocidal compound used in the treatment of animal trypanosomiasis.

    Suramin: Used in the treatment of human trypanosomiasis and onchocerciasis.

    Pentamidine: Used to treat various protozoal infections, including trypanosomiasis and leishmaniasis.

Uniqueness of Verazidum

This compound is unique in its ability to provide both curative and preventive effects against a wide range of Trypanosoma species. Its long-lasting preventive action, which can last up to 16 weeks, makes it particularly valuable in regions with high trypanosomiasis prevalence .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)

InChI Key

HPXIKMBHOXLFOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

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